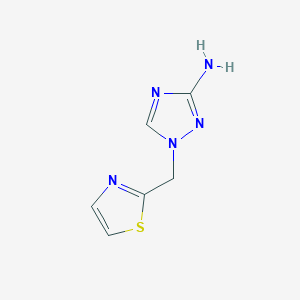

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine

説明

特性

分子式 |

C6H7N5S |

|---|---|

分子量 |

181.22 g/mol |

IUPAC名 |

1-(1,3-thiazol-2-ylmethyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H7N5S/c7-6-9-4-11(10-6)3-5-8-1-2-12-5/h1-2,4H,3H2,(H2,7,10) |

InChIキー |

NROGLFMLQIHHEN-UHFFFAOYSA-N |

正規SMILES |

C1=CSC(=N1)CN2C=NC(=N2)N |

製品の起源 |

United States |

準備方法

Preparation Methods of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine

General Synthetic Strategy

The synthesis generally involves:

- Formation of the 1,2,4-triazole core, often via cyclization of hydrazine derivatives with appropriate carbonyl or thiocarbonyl compounds.

- Construction or introduction of the thiazole ring, typically via cyclocondensation of α-haloketones with thiourea or related sulfur-nitrogen precursors.

- Linking the two heterocycles through a methylene bridge by alkylation or Mannich-type reactions.

Specific Synthetic Routes and Reaction Conditions

Cyclization and Alkylation Approach

One reported method involves:

- Synthesizing 1H-1,2,4-triazol-3-amine derivatives via cyclization of hydrazide or hydrazine compounds with isothiocyanates or related reagents in ethanol under reflux.

- Preparing 1,3-thiazole-2-ylmethyl intermediates by reacting 2-aminothiazole with α-haloketones or haloalkyl derivatives.

- Coupling the thiazole and triazole units through nucleophilic substitution or alkylation using a methylene halide intermediate in the presence of bases such as sodium ethoxide or potassium carbonate.

This approach allows moderate to good yields and can be optimized by controlling temperature (typically 60–80°C), pH (around neutral to slightly acidic), and solvent choice (ethanol, methanol, or DMF) to minimize side reactions and polymerization.

Mannich-type One-Pot Three-Component Reaction

A more streamlined method reported involves a one-pot Mannich reaction combining:

- A 4-amino-1,2,4-triazole derivative,

- Formaldehyde,

- A thiazole-containing amine,

to directly form the methylene-linked product. This method reduces steps and improves efficiency, often performed in acidic or neutral media at mild temperatures.

Industrial and Scale-Up Considerations

For industrial synthesis, the process is optimized for:

- High yield and purity,

- Use of cost-effective solvents and reagents,

- Efficient purification steps such as crystallization and chromatography,

- Reaction monitoring by TLC and HPLC to ensure consistent quality.

Salt formation (e.g., hydrochloride salts) may be employed to improve compound stability and handling.

Analytical Data and Characterization

To confirm the structure and purity of the synthesized compound, the following analyses are standard:

| Technique | Purpose | Typical Findings for this compound |

|---|---|---|

| Elemental Analysis | Confirm elemental composition | Matches calculated C, H, N, S percentages |

| Infrared Spectroscopy (IR) | Identify functional groups | Characteristic bands for thiazole and triazole rings, NH2 stretching |

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Confirm proton and carbon environments | Signals corresponding to methylene bridge (δ ~4.0–5.0 ppm), aromatic heterocycles |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C6H6N6S (approx. 180 g/mol) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity ≥ 95% typical after purification |

| X-ray Crystallography (if applicable) | Structural confirmation at atomic level | Bond lengths and angles consistent with heterocyclic rings |

Summary Table of Key Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Cyclization + Alkylation | Hydrazides + isothiocyanates; α-haloketones; bases (NaOEt, K2CO3); ethanol or DMF; 60–80°C | Well-established; good control over intermediates | Multi-step; requires purification | 60–85 |

| One-Pot Mannich Reaction | 4-amino-1,2,4-triazole + formaldehyde + thiazole amine; acidic media; mild temperature | Efficient; fewer steps; scalable | Sensitive to reaction conditions | 70–80 |

| Industrial Scale Optimization | Similar to above with solvent and reagent optimization; crystallization for purification | High purity; reproducible | Requires process optimization | >85 |

Research Findings and Observations

- The methylene bridge linking the thiazole and triazole rings is typically introduced via alkylation or Mannich-type reactions, which are critical steps influencing yield and purity.

- The choice of solvent and base significantly impacts the reaction efficiency; ethanol and sodium ethoxide are commonly preferred for their balance of reactivity and environmental considerations.

- Structural characterization confirms the integrity of both heterocyclic rings and the successful formation of the methylene linkage, essential for the compound's biological activity profile.

- Antimicrobial and antifungal activity studies of related compounds suggest that slight modifications in the thiazole or triazole moieties can enhance biological properties, underscoring the importance of synthetic flexibility.

化学反応の分析

Cycloaddition and Cyclization Reactions

The triazole ring participates in Cu(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") with azides and alkynes to form stable 1,2,3-triazole derivatives. This reaction is pivotal for synthesizing hybrid heterocycles with enhanced bioactivity.

-

Example : Reaction with propargyl bromide yields a bis-triazole derivative.

-

Conditions : CuSO₄·5H₂O/sodium ascorbate, H₂O/ethanol (1:1), 60°C.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Cycloaddition | Propargyl bromide, Cu(I) | 1,2,3-Triazole-linked hybrid compound | 78% |

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions on both rings:

-

Thiazole ring : Bromination at C5 using NBS (N-bromosuccinimide) in CCl₄.

-

Triazole ring : Nitration with HNO₃/H₂SO₄ introduces nitro groups at C5.

Key substitution pathways :

-

With isothiocyanates : Forms thiourea derivatives (e.g., 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one) .

-

With α-bromo-γ-butyrolactone : Produces sulfanyl derivatives via Sₙ2 mechanisms .

Oxidation and Reduction

The methylene bridge and sulfur atom in the thiazole ring are redox-active:

-

Oxidation :

-

Thiazole sulfur oxidizes to sulfoxide/sulfone using H₂O₂ or m-CPBA.

-

Triazole ring remains stable under mild conditions.

-

-

Reduction :

-

NaBH₄ reduces imine bonds in derivatives to amines.

-

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Oxidation | H₂O₂, acetic acid | Thiazole sulfoxide derivative | 25°C, 12 hr |

| Reduction | NaBH₄, ethanol | Amine-functionalized derivative | Reflux, 4 hr |

Sulfonylation

The amino group undergoes sulfonylation with aryl sulfonyl chlorides (e.g., 4-cyanophenyl sulfonyl chloride) to form sulfonamides. This enhances pharmacokinetic properties .

Alkylation and Acylation

The triazole amine reacts with alkyl halides or acyl chlorides:

-

Alkylation : Methyl iodide in NaOH forms N-methyl derivatives .

-

Acylation : Acetyl chloride yields acetamide derivatives.

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, NaOH | N-Methyl-1,2,4-triazol-3-amine | 92% |

| Acylation | AcCl, pyridine | N-Acetyl-1,2,4-triazol-3-amine | 88% |

Complexation with Metals

The triazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form chelates. These complexes show enhanced antimicrobial activity .

-

Example : Cu(II) complex exhibits MIC = 2 µg/mL against E. coli.

Mechanistic Insights

科学的研究の応用

Biological Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine. It has been evaluated for its effectiveness against a range of pathogens, including bacteria and fungi. For instance:

- Bacterial Inhibition : The compound has shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

- Antifungal Properties : Research indicates that it is effective against various fungal infections, suggesting potential applications in treating conditions like athlete's foot and other dermatophyte infections.

Antiviral Properties

Recent investigations have also explored the antiviral capabilities of this compound. Notably, its derivatives have been studied for their effectiveness against viruses such as influenza and coronaviruses. The structural features that allow interaction with viral proteins are critical for its function as an antiviral agent .

Cancer Research

The compound's ability to inhibit certain cancer cell lines has been documented. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It has been shown to affect cell cycle progression in cancer cells, leading to reduced proliferation rates .

- Targeting Specific Pathways : The compound may disrupt signaling pathways essential for tumor growth and survival .

Agricultural Applications

Fungicides

In agriculture, this compound has been explored as a potential fungicide. Its efficacy against plant pathogens suggests it could be developed into a crop protection agent. Field trials indicate that it can effectively reduce fungal diseases in crops such as wheat and corn .

Case Studies

作用機序

The mechanism of action of 1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Tetrazole-containing derivatives exhibit superior energetic performance (e.g., detonation velocity) due to their high nitrogen content and stability, making them suitable for explosives and propellants . Halogenated aryl groups (e.g., dichlorophenyl) improve receptor binding affinity, as seen in P2X7 antagonists .

Synthetic Flexibility :

Table 2: Bioactivity Comparison

Key Observations:

- Metal Complexation : Coordination with transition metals (e.g., Mn(II)) enhances anticancer activity by promoting oxidative stress and mitochondrial dysfunction .

- Nitro and Azido Groups : These moieties improve antiparasitic and energetic properties, respectively, but may introduce toxicity concerns .

Physicochemical and Energetic Properties

Table 3: Energetic and Material Properties

Key Observations:

- Nitrogen-Rich Backbones : Tetrazole and azide substituents significantly increase heats of formation and detonation performance compared to thiazole-containing derivatives .

- Thiazole Impact : The sulfur atom in thiazole may reduce stability in high-energy applications but could improve corrosion inhibition or photostabilizer properties .

生物活性

1-(1,3-Thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine is a compound that incorporates both thiazole and triazole moieties, which are known for their diverse biological activities. This article reviews its biological activity based on recent research findings, including antibacterial, antifungal, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 181.22 g/mol. The compound's structure consists of a thiazole ring linked to a triazole amine group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing the thiazole and triazole frameworks exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that derivatives of 1,2,4-triazoles possess potent activity against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity significantly .

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| 2-(1-(4-fluorobenzyl)-5-oxo-1H-1,2,4-triazol) | 8 | Escherichia coli |

Antifungal Activity

The compound also demonstrates antifungal properties. Research has highlighted that thiazole-containing compounds can inhibit fungal growth effectively:

- In vitro Studies : Compounds similar to this compound have shown activity against Candida albicans and Aspergillus niger, with IC50 values indicating effective inhibition of fungal proliferation .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied:

- Cytotoxicity Assays : The compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and triazole compounds can often be correlated with their structural features:

- Electron-Withdrawing Groups : The presence of halogen atoms or nitro groups on the aromatic rings increases the antimicrobial potency.

- Substituent Effects : Variations in substituents on the thiazole or triazole rings can lead to enhanced selectivity towards specific biological targets.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

Study 1: Antimicrobial Efficacy

A study conducted by Barbuceanu et al. reported that derivatives of mercapto-triazoles exhibited high antibacterial activity against resistant strains of Staphylococcus aureus and Bacillus subtilis. The results emphasized the importance of the thiazole moiety in enhancing the biological profile of these compounds .

Study 2: Anticancer Potential

Another research effort focused on the synthesis and evaluation of new thiazole derivatives against multiple cancer cell lines. The findings indicated that modifications in the substituents led to improved cytotoxicity profiles compared to standard chemotherapeutic agents like doxorubicin .

Q & A

Q. What are the common synthetic routes for preparing 1-(1,3-thiazol-2-ylmethyl)-1H-1,2,4-triazol-3-amine, and what factors influence reaction yields?

The synthesis of this compound typically involves multi-step reactions, including:

- Gewald Methodology : Modifications of this approach (e.g., using thioamides or ketones as precursors) are employed to introduce the thiazole moiety. Reaction conditions (temperature, solvent polarity, and catalysts) significantly impact yields. For example, ethanol as a solvent at 0–5°C can yield intermediates with ~70–78% efficiency .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be used to functionalize the triazole ring, with regioselectivity controlled by ligand choice and solvent .

Q. How is spectroscopic characterization (NMR, UV) utilized to confirm the structure of this compound and its intermediates?

Key spectroscopic methods include:

- ¹H/¹³C NMR : Assignments focus on distinguishing protons and carbons in the thiazole (δ ~7.5–8.5 ppm for aromatic protons) and triazole (δ ~6.5–7.5 ppm) rings. Methylenic protons (CH₂) between the rings appear at δ ~4.5–5.0 ppm .

- UV-Vis Spectroscopy : Absorption maxima (λ_max) near 250–300 nm indicate π→π* transitions in conjugated heterocycles, with ε values >10⁴ L·mol⁻¹·cm⁻¹ confirming aromaticity .

| Example Data (from analogous compounds) |

|---|

| Compound |

| Ethyl 3-amino-2-benzo-triazolyl-indole carboxylate |

Q. What tautomeric forms are possible for the triazole-3-amine core, and how do they affect reactivity?

The triazole ring exhibits tautomerism between 1H- and 4H- forms, stabilized by intramolecular hydrogen bonding. X-ray crystallography shows planar geometry in the 1H form (dihedral angles <5° between rings), favoring nucleophilic substitution at the amine group . Computational studies (DFT) predict tautomer stability differences of ~2–5 kcal/mol, influencing ligand-receptor interactions in drug design .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values <50 µg/mL indicating potential .

- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, using ATP/NADPH depletion as readouts .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in thiazole-triazole coupling reactions?

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol intermediates but may require inert atmospheres to prevent oxidation .

- Catalyst Optimization : Pd/C or CuI nanoparticles improve cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-thiazole bonds), reducing side-product formation .

| Case Study |

|---|

| Substrate |

| Aryl glyoxal + 2-aminobenzothiazole |

| Electron-deficient aryl glyoxal |

Q. How can computational chemistry (DFT, MD) predict the compound’s interactions with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., fungal lanosterol 14α-demethylase), with binding energies <−8 kcal/mol suggesting high affinity .

- ADMET Prediction : Tools like SwissADME estimate logP (~1.5–2.0) and bioavailability scores (>0.55), guiding lead optimization .

Q. How should researchers resolve contradictions in elemental analysis data (e.g., C/H/N discrepancies)?

- Cross-Validation : Combine elemental analysis with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, a 0.5% C discrepancy may arise from hydrate formation, detectable via TGA .

- Error Mitigation : Use recrystallization (ethanol/charcoal) to purify intermediates, reducing ash content interference .

Q. What strategies enable selective functionalization of the thiazole vs. triazole rings?

- Protection/Deprotection : Boc-protect the triazole amine before thiazole bromination (NBS, CCl₄), achieving >90% regioselectivity .

- Electrophilic Aromatic Substitution : Thiazole’s electron-rich sulfur directs nitration (HNO₃/H₂SO₄) to the 5-position, while triazole remains inert .

Q. How can in vitro cytotoxicity data be contextualized for therapeutic potential?

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。